molecular formula C3H5Br2Cl B12676129 1,2-Dibromo-3-chloropropane-1,1-d2 CAS No. 112821-99-5

1,2-Dibromo-3-chloropropane-1,1-d2

Cat. No.: B12676129
CAS No.: 112821-99-5
M. Wt: 238.34 g/mol
InChI Key: WBEJYOJJBDISQU-DICFDUPASA-N
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Description

1,2-Dibromo-3-chloropropane-1,1-d2 is a deuterated analog of 1,2-Dibromo-3-chloropropane, an organic compound with the formula BrCH(CH2Br)(CH2Cl). It is a dense, colorless liquid, although commercial samples often appear amber or brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, until its use was banned due to its harmful effects on human health .

Preparation Methods

1,2-Dibromo-3-chloropropane-1,1-d2 can be synthesized through the addition of bromine to 3-chloropropene under normal pressure and temperatures ranging from 10-25°C. The reaction product is then purified by vacuum distillation . Industrial production methods involve the use of bromine and 3-chloropropene, with the reaction typically catalyzed by copper(I) bromide or iron(II) bromide .

Chemical Reactions Analysis

1,2-Dibromo-3-chloropropane-1,1-d2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-chloropropane-1,1-d2 involves its ability to alkylate DNA, leading to the formation of DNA adducts. This process can interfere with DNA replication and transcription, ultimately causing cellular damage and mutations. The compound targets nucleophilic sites within the DNA molecule, particularly the N7 position of guanine .

Comparison with Similar Compounds

1,2-Dibromo-3-chloropropane-1,1-d2 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterated nature, which can be advantageous in certain research applications, such as tracing and studying reaction mechanisms.

Properties

CAS No.

112821-99-5

Molecular Formula

C3H5Br2Cl

Molecular Weight

238.34 g/mol

IUPAC Name

1,2-dibromo-3-chloro-1,1-dideuteriopropane

InChI

InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2

InChI Key

WBEJYOJJBDISQU-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C(CCl)Br)Br

Canonical SMILES

C(C(CBr)Br)Cl

Origin of Product

United States

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